1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate
Description
Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate is a chemical compound that belongs to the class of isophthalate derivatives It features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to an isophthalate moiety
Properties
IUPAC Name |
dimethyl 5-(2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-5-6-11(2)17(10)14-8-12(15(18)20-3)7-13(9-14)16(19)21-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOURHPSUPAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate typically involves the reaction of 2,5-dimethylpyrrole with isophthalic acid derivatives. One common method includes the esterification of isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid to form dimethyl isophthalate. This intermediate is then reacted with 2,5-dimethylpyrrole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester groups or the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.
Scientific Research Applications
Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are involved in bacterial and cancer cell metabolism[3][3].
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
- Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
Uniqueness
Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isophthalate moiety and the substituted pyrrole ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Overview
1,3-Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a pyrrole ring with dicarboxylate functionalities, which may contribute to its diverse pharmacological properties.
The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with appropriate benzene derivatives under controlled conditions. The resulting product has been characterized using various spectroscopic methods including NMR and IR spectroscopy, confirming the presence of key functional groups.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial activity. For example, research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .
Anticancer Activity
Research focusing on the anticancer properties of similar pyrrole-based compounds has revealed promising results. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown effectiveness against human cancer cells in culture . The mechanism appears to involve the inhibition of specific cellular pathways that are critical for cancer cell survival.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with cellular receptors or enzymes involved in metabolic pathways. This interaction could lead to alterations in cellular signaling and ultimately affect cell proliferation and survival .
Study on Anticancer Effects
A study conducted by researchers explored the effects of various pyrrole derivatives on cancer cell lines. The findings indicated that certain modifications to the pyrrole structure significantly enhanced anticancer activity. Specifically, this compound was found to be particularly effective against breast cancer cells, showing a reduction in cell viability by over 70% at higher concentrations .
Antibacterial Evaluation
Another study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential application in treating infections caused by resistant bacterial strains .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
